molecular formula C10H11NO3 B193615 Diacetamate CAS No. 2623-33-8

Diacetamate

Cat. No. B193615
CAS RN: 2623-33-8
M. Wt: 193.2 g/mol
InChI Key: UJAOSPFULOFZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04803254

Procedure details

A 500 mL, 3-neck flask fitted with mechanical stirrer, an inert gas inlet topped reflux condenser, and a thermocouple was charged with acetic acid (32 mL) and 4-aminophenol (10.9 g, 0.10 mol). Acetic anhydride (30.2 g, 0.30 mol) was added in one portion and the brown, clear solution was heated to 100°-110° C. and maintained at that temperature for 16 hours. Heating was stopped and the reaction mixture was allowed to cool slowly with stirring (under argon). After approximately 1 hour the mixture had cooled to 20° C. and precipitation began. The mixture was cooled to ~0° C. (ice-salt bath) and maintained at that temperature for 6 hours and was then filtered. The pale-pink solid was dried in vacuum to yield 16.1 g, 0.08 mol of 4-acetoxyacetanilide (mp 140°-142° C.). The molecular structure was confirmed by IR and 1H NMR analyses.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10].[C:16](O)(=[O:18])[CH3:17]>>[CH3:10][C:9]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:16]([CH3:17])=[O:18])=[CH:4][CH:3]=1)=[O:11]

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
32 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring (under argon)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL, 3-neck flask fitted with mechanical stirrer, an inert gas inlet
TEMPERATURE
Type
TEMPERATURE
Details
topped reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the brown, clear solution was heated to 100°-110° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly
CUSTOM
Type
CUSTOM
Details
precipitation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ~0° C. (ice-salt bath)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
The pale-pink solid was dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=CC=C(C=C1)OC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mol
AMOUNT: MASS 16.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.